N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide
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Overview
Description
N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate phenyl derivative to form the intermediate compound.
Coupling with Thiophene Carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid under specific reaction conditions, such as the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thiophene rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, bases like sodium hydroxide, solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), thereby affecting cell cycle regulation and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide
- 4-(4-methylpiperazin-1-yl)-N-[5-(2-thienylacetyl)-1,5-dihydropyrrolo[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide is unique due to its specific combination of a piperazine ring, phenyl group, and thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-(4-methylpiperazin-1-yl)-2-oxo-2-phenylethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-20-9-11-21(12-10-20)17(16(22)14-6-3-2-4-7-14)19-18(23)15-8-5-13-24-15/h2-8,13,17H,9-12H2,1H3,(H,19,23) |
InChI Key |
BVZYNKAHWMEZPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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